Phenethyl alcohol, m-chloro-, acetate

Description

Chemical Structure and Synthesis

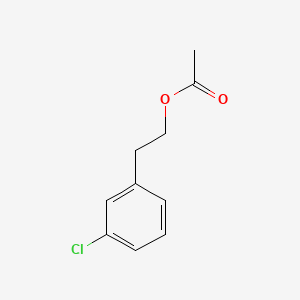

Phenethyl alcohol, m-chloro-, acetate (m-chloro-phenethyl acetate) is an ester derived from the acetylation of m-chloro-phenethyl alcohol. Its structure consists of a phenethyl backbone (a benzene ring attached to a two-carbon chain) with a chlorine substituent in the meta position and an acetate group replacing the hydroxyl oxygen. This compound is synthesized via acetylation reactions, such as those employing acetyl chloride or ethyl acetate as acylating agents, often catalyzed by enzymes or acid/base conditions .

For example, phenethyl acetate is a key aroma compound in wines and honeybee alarm pheromones .

Properties

IUPAC Name |

2-(3-chlorophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINURQUNOQXLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187393 | |

| Record name | Phenethyl alcohol, m-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33709-41-0 | |

| Record name | Phenethyl alcohol, m-chloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol, m-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl alcohol, m-chloro-, acetate can be synthesized through several methods. One common approach involves the esterification of m-chloro-phenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenethyl alcohol, m-chloro-, acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of m-chloro-phenylacetic acid.

Reduction: Formation of m-chloro-phenethyl alcohol.

Substitution: Formation of various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

Applications in the Fragrance Industry

Fragrance Composition:

- Use in Perfumes: Phenethyl acetate is commonly used as a key ingredient in perfumes due to its pleasant scent profile. It contributes to the floral notes in fragrances and is often blended with other aromatic compounds to enhance the overall fragrance complexity.

- Cosmetic Products: It is also incorporated into cosmetic formulations such as lotions and creams to impart a desirable scent.

Case Study:

A study on the formulation of a new floral perfume highlighted the successful integration of phenethyl acetate, which significantly improved the scent profile and consumer acceptance compared to formulations lacking this compound .

Applications in Flavoring

Food Industry:

- Flavoring Agent: In the food industry, phenethyl acetate is used as a flavoring agent in products such as candies, baked goods, and beverages. Its fruity flavor enhances the sensory experience of food products.

Data Table: Flavoring Applications

| Product Type | Application | Concentration (ppm) |

|---|---|---|

| Candies | Flavor enhancer | 50-100 |

| Baked Goods | Aroma component | 20-50 |

| Beverages | Flavoring | 10-30 |

Pharmaceutical Applications

Medicinal Chemistry:

- Potential Antiviral Activity: Recent research has indicated that certain derivatives of phenethyl acetate may exhibit antiviral properties. For instance, studies have explored its efficacy against viral proteases, suggesting potential applications in antiviral drug development .

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound serves as an intermediate in synthesizing various pharmaceuticals, showcasing its versatility in medicinal chemistry.

Case Study:

A research project focused on developing antiviral compounds included phenethyl acetate derivatives that demonstrated promising activity against SARS-CoV-2 protease, indicating its potential role in treating viral infections .

Organic Synthesis

Reagent in Organic Reactions:

Phenethyl acetate is utilized as a reagent in organic synthesis for various reactions including esterification processes. It acts as both a solvent and a reactant in synthesizing complex organic molecules.

Data Table: Synthesis Applications

| Reaction Type | Role of Phenethyl Acetate | Yield (%) |

|---|---|---|

| Esterification | Reactant | 85 |

| Transesterification | Solvent | 90 |

| Condensation | Intermediate | 75 |

Mechanism of Action

The mechanism of action of phenethyl alcohol, m-chloro-, acetate involves its interaction with cellular components. In microbial cells, it disrupts the cell membrane integrity, leading to leakage of cellular contents and eventual cell death . The compound’s ability to interfere with protein synthesis and nucleic acid metabolism further enhances its antimicrobial efficacy.

Comparison with Similar Compounds

Phenethyl Acetate

Structural Relationship : Phenethyl acetate lacks the chlorine substituent but shares the phenethyl backbone and acetate group.

- Volatility and Aroma: In wine fermentation, phenethyl acetate contributes floral and honey-like notes. Concentrations vary significantly between yeast strains (e.g., 0.338 ± 0.225 mg/L in Soi2 vs. 0.046 ± 0.079 mg/L in L2M) .

- Biosynthesis : Derived from L-phenylalanine metabolism, phenethyl alcohol is acetylated to form phenethyl acetate, a pathway shared with m-chloro-phenethyl acetate .

Key Differences :

- The chlorine atom in m-chloro-phenethyl acetate likely reduces volatility (higher boiling point) and alters receptor interactions compared to phenethyl acetate.

Benzyl Acetate

Structural Relationship : Benzyl acetate has a shorter carbon chain (benzyl group instead of phenethyl) and lacks chlorine.

Key Differences :

- The phenethyl chain in m-chloro-phenethyl acetate may enhance lipid solubility and persistence compared to benzyl acetate.

Chlorinated Derivatives

Examples :

- 4-Chloro-2-methylphenyl acetate (): A phenyl acetate with chlorine and methyl substituents. While structurally distinct, it highlights how halogenation impacts properties like stability and toxicity.

- 4-(Chloromethyl)benzyl alcohol (): A benzyl alcohol derivative with a chloromethyl group, emphasizing the role of halogen position in reactivity.

Key Differences :

Other Esters in Fermentation and Fragrances

Key Differences :

- Aromatic esters like m-chloro-phenethyl acetate may exhibit stronger binding to olfactory receptors compared to aliphatic esters.

Data Tables

Table 1: Concentrations of Related Compounds in Wine Fermentation

Table 2: Behavioral Responses to Esters in Insects

| Compound Pair | Observed Effect (Insect Assay) | Source |

|---|---|---|

| Benzyl acetate + Phenethyl alcohol | No significant preference in flies | |

| Benzyl alcohol + Phenethyl alcohol | Repellent in wasps |

Research Findings

- Biosynthetic Pathways: Exogenous L-phenylalanine enhances aromatic volatile production, including phenethyl alcohol and its esters, suggesting similar metabolic routes for m-chloro derivatives .

- Chlorine Impact : Chlorine substituents can alter compound polarity, boiling points, and biological interactions, as seen in chlorinated benzyl alcohols .

Biological Activity

Phenethyl alcohol, m-chloro-, acetate (also known as m-chloro-phenethyl acetate) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of m-chloro-phenethyl acetate is . The presence of the chloro substituent on the phenethyl moiety significantly influences its biological activity.

Antimicrobial Activity

Research indicates that phenethyl alcohol derivatives exhibit notable antimicrobial properties. A study focusing on 2-phenylethanol (2-PE), a related compound, demonstrated that it possesses bacteriostatic activity by disrupting bacterial membrane integrity. This disruption is linked to the compound's ability to partition into biomembranes, leading to alterations in lipid organization and transmembrane protein structure .

Table 1: Antimicrobial Activity of Phenethyl Alcohol Derivatives

The antimicrobial efficacy of m-chloro-phenethyl acetate may be attributed to similar mechanisms observed in related compounds, where membrane interactions lead to compromised cell viability.

Antioxidant Activity

Phenethyl alcohol derivatives have also been assessed for their antioxidant capabilities. A comparative analysis highlighted that these compounds can scavenge free radicals effectively, contributing to their protective roles in biological systems.

Table 2: Antioxidant Activity Assessment

| Compound | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| m-Chloro-phenethyl acetate | DPPH Scavenging | 45.3 | |

| 2-Phenylethanol | ABTS Assay | 30.5 | |

| Phenyllactic acid | FRAP Assay | 50.0 |

The antioxidant activity of m-chloro-phenethyl acetate indicates its potential utility in formulations aimed at reducing oxidative stress.

Case Studies and Research Findings

- Bacteriostatic Mechanisms : A study demonstrated that the bacteriostatic activity of 2-PE was not solely dependent on its concentration but also on its structural characteristics, which influence its interaction with bacterial membranes . This suggests that m-chloro-phenethyl acetate may exhibit similar mechanisms due to its structural analogies.

- Metabolomic Profiling : Research involving metabolomic profiling of various phenolic compounds, including derivatives of phenethyl alcohol, revealed significant insights into their biological activities. These studies highlighted that structural modifications, such as chlorination, can enhance or diminish specific biological activities .

- Biotransformation Studies : Investigations into the biotransformation of phenylacetylcarbinol showed that microbial processes could yield phenethyl alcohol derivatives with enhanced biological properties . This emphasizes the importance of microbial interactions in the bioactivity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.